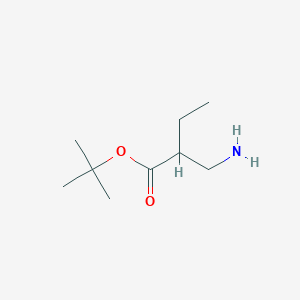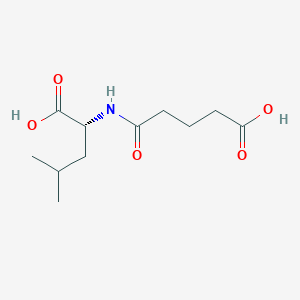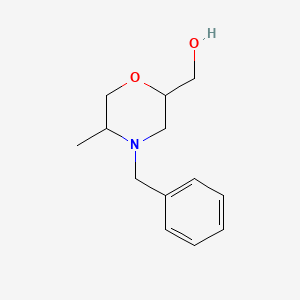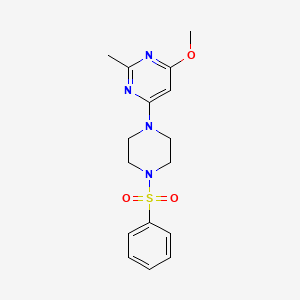![molecular formula C18H11F5N2OS B2919004 N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 320420-97-1](/img/structure/B2919004.png)
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H11F5N2OS and its molecular weight is 398.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have synthesized and evaluated derivatives of N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide for their anticancer activity against various cell lines. For instance, novel thiazole-5-carboxamide derivatives exhibited anticancer activity against A-549, Bel7402, and HCT-8 cell lines with significant results (Cai et al., 2016). Another study focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, revealing moderate to excellent anticancer activity across multiple cancer cell lines (Ravinaik et al., 2021).
Antifungal and Antibacterial Applications
Research on the synthesis and biological evaluation of novel derivatives also extends to their antifungal and antibacterial activities. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized and tested for in vitro cytotoxicity, showing promising inhibitory activity against various cell lines, indicating potential for antimicrobial applications (Atta & Abdel‐Latif, 2021). Another study developed novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity, surpassing some commercial fungicides (Du et al., 2015).
Chemical Synthesis and Structural Analysis
In addition to their biological activities, research has also focused on the synthesis and structural analysis of this compound and its derivatives. Studies have detailed the synthesis routes, crystal structures, and the functional group modifications that impact the biological activity of these compounds. For instance, the crystal structure of diflunisal carboxamides, derived from modifications of similar compounds, provided insights into their potential interaction mechanisms and stability (Zhong et al., 2010).
Mecanismo De Acción
Mode of Action
It is known that the compound has a bleaching action, due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway. Carotenoids are important for photosynthesis as they absorb light energy for use in this process. By inhibiting carotenoid biosynthesis, the compound prevents photosynthesis, leading to plant death .
Pharmacokinetics
It is known that the compound is stable in air up to its melting point . The compound has a low solubility in water (<0.05 mg/l at 25 °C), but is soluble in most organic solvents . This suggests that the compound may have good bioavailability in organisms that can absorb it through organic solvents.
Result of Action
The result of the compound’s action is the death of the plant cells. This is due to the inhibition of photosynthesis, which is essential for the plant’s survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability in air suggests that it may be less effective in environments with high humidity or rainfall. Additionally, the compound’s low solubility in water suggests that it may be less effective in aquatic environments or in soils with high water content .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2OS/c1-9-15(16(26)25-14-6-5-12(19)8-13(14)20)27-17(24-9)10-3-2-4-11(7-10)18(21,22)23/h2-8H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKYYDQSOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)



![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
